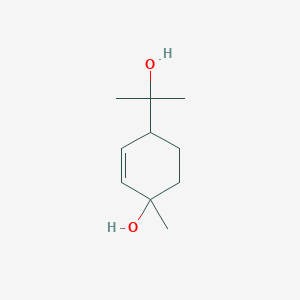

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Description

Properties

CAS No. |

20053-40-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1 |

InChI Key |

XWFVRMWMBYDDFY-WPRPVWTQSA-N |

SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Isomeric SMILES |

C[C@]1(CC[C@H](C=C1)C(C)(C)O)O |

Canonical SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Other CAS No. |

57030-53-2 |

Synonyms |

(R,R)-(+)-p-Menth-2-ene-1,8-diol; (+)-p-Menth-2-ene-1,8-diol; (1R,4R)-4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-p-menth-2-ene-1,8-diol

An In-depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Executive Summary

cis-p-menth-2-ene-1,8-diol is a pivotal monoterpene diol that serves as a valuable chiral building block in the synthesis of complex natural products and pharmacologically active molecules. Its most notable application lies in its role as a key intermediate in the directed synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis.[1] The strategic importance of this intermediate necessitates a robust and well-understood synthetic protocol. This guide provides a detailed exploration of a widely employed and reliable synthetic route starting from the abundant and renewable monoterpene, (+)-limonene. The narrative focuses on the causal chemistry behind the chosen methodology—a two-step sequence involving regioselective epoxidation followed by stereocontrolled acid-catalyzed hydrolysis—and provides a comprehensive, field-tested experimental protocol.

Introduction: The Strategic Importance of a Terpenoid Intermediate

The p-menthane skeleton is a ubiquitous structural motif in natural products. cis-p-menth-2-ene-1,8-diol, specifically, presents a unique combination of functionalities: a chiral cyclohexene ring, a tertiary alcohol at C1, and a 1-hydroxy-1-methylethyl group at C4. This arrangement makes it an ideal precursor for constructing the dibenzo[b,d]pyran core of cannabinoids. A manufacturing-scale process has been developed for this diol, underscoring its industrial relevance as a key intermediate for the production of dronabinol (Δ⁹-THC).[1] The synthesis leverages (+)-limonene, a naturally abundant and inexpensive chiral starting material derived from citrus fruit peels, aligning the production of complex pharmaceuticals with principles of green chemistry.[2][3]

Synthetic Strategy: A Two-Step Approach from Limonene

The conversion of limonene to cis-p-menth-2-ene-1,8-diol requires the selective dihydroxylation of the endocyclic C1-C2 double bond. Limonene possesses two distinct double bonds: a trisubstituted endocyclic bond and a disubstituted exocyclic bond. The endocyclic bond is more electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

Our selected strategy is a robust two-step process:

-

Regioselective Epoxidation: The C1-C2 double bond of limonene is selectively oxidized to form limonene-1,2-oxide.

-

Acid-Catalyzed Hydrolysis: The resulting epoxide is subjected to hydrolytic ring-opening to yield the target diol. This step is critical for establishing the final cis stereochemistry.[4]

This approach is advantageous due to its reliability, use of common laboratory reagents, and the instructive nature of its stereochemical outcome.

Mechanistic Rationale: Controlling Regio- and Stereoselectivity

Step 1: Epoxidation

The epoxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene. The higher nucleophilicity of the endocyclic double bond ensures high regioselectivity, yielding limonene-1,2-oxide as the major product.[5][6] The reaction produces a diastereomeric mixture of cis- and trans-limonene-1,2-oxide relative to the isopropenyl group.

Step 2: Hydrolytic Ring-Opening

The acid-catalyzed hydrolysis of the epoxide is the key stereochemistry-determining step. The reaction proceeds via an Sₙ1-like mechanism.[7]

-

Protonation: The epoxide oxygen is first protonated by the acid catalyst (e.g., H₂SO₄), making it a better leaving group.

-

Carbocation Formation: The C-O bond at the more substituted carbon (C1) breaks to form a stabilized tertiary carbocation intermediate.

-

Nucleophilic Attack: A water molecule attacks the carbocation. Due to steric hindrance from the isopropenyl group and the adjacent methyl group, the water molecule preferentially attacks from the face opposite to the original C-O bond, leading to the formation of the trans-diol relative to the epoxide opening. However, the overall stereochemistry of the final product is designated cis based on the relationship between the C1-hydroxyl and the C4-isopropenyl group on the cyclohexene ring. The water-soluble nature of the final product facilitates its separation from organic impurities.[1]

Caption: Reaction pathway for the synthesis of cis-p-menth-2-ene-1,8-diol.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade |

| (+)-Limonene | 136.24 | 97% or higher |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | ~77% (remainder is 3-chlorobenzoic acid and water) |

| Dichloromethane (CH₂Cl₂) | 84.93 | Anhydrous |

| Sulfuric Acid (H₂SO₄) | 98.08 | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated aqueous solution |

| Sodium Sulfite (Na₂SO₃) | 126.04 | Saturated aqueous solution |

| Sodium Chloride (NaCl) | 58.44 | Saturated aqueous solution (Brine) |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | Reagent Grade |

| Silica Gel | - | 60 Å, 230-400 mesh |

Step-by-Step Procedure

Part A: Synthesis of Limonene-1,2-oxide

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (+)-limonene (13.6 g, 100 mmol) in 200 mL of dichloromethane (CH₂Cl₂). Cool the flask in an ice-water bath to 0 °C.

-

Reagent Addition: While stirring vigorously, add m-CPBA (approx. 24.7 g of 77% purity, ~110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limonene spot has been consumed.

-

Workup: Cool the mixture again to 0 °C and quench the excess m-CPBA by slowly adding saturated Na₂SO₃ solution (50 mL). Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a colorless oil (a mixture of cis- and trans-limonene-1,2-oxide) that can be used directly in the next step.

Part B:

-

Reaction Setup: Prepare a 10% (v/v) aqueous solution of sulfuric acid. In a 500 mL flask, dissolve the crude limonene-1,2-oxide (~15.2 g, ~100 mmol) in 150 mL of ethyl acetate. Cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Add 100 mL of the cold 10% H₂SO₄ solution to the flask. Stir the biphasic mixture vigorously for 4-6 hours at 0 °C, then allow it to warm to room temperature overnight.

-

Neutralization and Extraction: Carefully neutralize the aqueous layer by the slow addition of solid NaHCO₃ until effervescence ceases (pH ~7-8). The target diol is partially water-soluble, so it is crucial to extract the aqueous layer thoroughly. Extract the aqueous phase with ethyl acetate (4 x 100 mL).

-

Drying and Concentration: Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol as a viscous oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (starting from 3:1 and gradually increasing the polarity to 1:2) to separate the cis and trans isomers. The cis-diol is typically the more polar isomer. Combine the fractions containing the pure cis-diol and concentrate to yield the final product.

Caption: Experimental workflow for the synthesis of cis-p-menth-2-ene-1,8-diol.

Conclusion

The synthesis of cis-p-menth-2-ene-1,8-diol from (+)-limonene via an epoxidation-hydrolysis sequence represents a classic and effective method for accessing this valuable synthetic intermediate. By understanding the underlying mechanisms of regioselectivity in the epoxidation step and stereocontrol in the acid-catalyzed ring-opening, researchers can reliably produce the target compound. This guide provides the necessary theoretical foundation and a practical, step-by-step protocol to empower scientists in the fields of natural product synthesis and drug development to successfully incorporate this important building block into their research programs.

References

-

Kobler, C., & Effenberger, F. (2005). Stereoselective Synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry – A European Journal, 11(9), 2783-2787. [Link]

-

ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Retrieved from [Link]

- Kousar, S., Nadeem, F., Khan, O., & Shahzadi, A. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Journal of Chemical and Biochemical Sciences, 11, 102-112.

-

MDPI. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Molecules, 29(1579). [Link]

-

Semantic Scholar. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Retrieved from [Link]

-

Nguyen, T. H., et al. (2023). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 430, 01026. [Link]

-

International Scientific Organization. (2017). Chemical synthesis of various limonene derivatives – A comprehensive review. Retrieved from [Link]

-

Tanaka, H., et al. (2019). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Journal of Asian Natural Products Research, 21(10), 965-975. [Link]

-

Claudino, M., et al. (2014). Bringing D-limonene to the scene of bio-based thermoset coatings via free-radical thiol–ene chemistry: macromonomer synthesis, UV-curing and thermo-mechanical characterization. Polymer Chemistry, 5(9), 3245-3260. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of p -mentha-2,8-dien-1-ol. Retrieved from [Link]

-

NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Gas Chromatography data for cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of (+)-limonene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cis-para-2-menthen-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 873–882. [Link]

-

ResearchGate. (n.d.). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-P-Menthene-1,2-diol, (+)-. PubChem. Retrieved from [Link]

-

Semantic Scholar. (2011). Stereoselective synthesis of P-stereogenic aminophosphines: ring opening of bulky oxazaphospholidines. Retrieved from [Link]

-

PubMed. (2011). Stereoselective synthesis of P-stereogenic aminophosphines: ring opening of bulky oxazaphospholidines. Journal of the American Chemical Society, 133(15), 5740-5743. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. iscientific.org [iscientific.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of p-Menth-2-ene-1,8-diol

Abstract: This technical guide provides an in-depth exploration of p-menth-2-ene-1,8-diol, a naturally occurring monoterpenoid diol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's presence in the botanical realm, its putative biosynthetic origins, and robust methodologies for its isolation and characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and presents self-validating protocols. Key discussions include its identification in plant hydrosols, a proposed biosynthetic pathway from geranyl pyrophosphate, and detailed workflows for extraction, purification, and spectroscopic analysis. The significance of this diol as a chiral intermediate, notably in the synthesis of cannabinoids like Δ-9-tetrahydrocannabinol, underscores the importance of understanding its natural lifecycle.

Introduction to p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol is a dihydroxylated p-menthane monoterpenoid. The p-menthane skeleton consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The specific nomenclature, p-menth-2-ene-1,8-diol, indicates a double bond between carbons 2 and 3, and hydroxyl groups at carbons 1 and 8 (the latter being on the isopropyl group). This structure allows for stereoisomerism, with cis and trans configurations being possible depending on the relative orientation of the substituents on the cyclohexane ring.

While not as widely known as its monoterpene precursors like limonene or menthol, p-menth-2-ene-1,8-diol holds significant chemical and pharmaceutical interest. Its importance is particularly highlighted by its role as a key intermediate in the stereospecific synthesis of pharmacologically active compounds, including Δ-9-tetrahydrocannabinol (Δ-9-THC)[1][2]. Understanding its natural sources and biosynthesis is crucial for exploring sustainable production pathways and discovering new biological activities.

Table 1: Chemical Identity of (+)-p-Menth-2-ene-1,8-diol

| Property | Value | Source(s) |

| CAS Number | 20053-40-1 | [3][4] |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3][5] |

| IUPAC Name | (1R,4R)-4-(1-hydroxy-1-methylethyl)-1-methylcyclohex-2-en-1-ol | [3] |

| Physical State | Solid | [3] |

| Melting Point | 102-105°C | [3] |

| Boiling Point | 268.0 ± 28.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | [3] |

Natural Distribution and Occurrence

The natural occurrence of p-menth-2-ene-1,8-diol is relatively rare compared to other monoterpenoids. Its high polarity, conferred by two hydroxyl groups, means it is less abundant in the essential oil fraction of plants and more likely to be found in the more polar, aqueous extracts or distillates.

The most definitive identification of this compound in nature has been in the hydrosol of Lemon Balm (Melissa officinalis).[6] Hydrosols, also known as hydrolates, are the aqueous by-products of steam or hydrodistillation of plant material. While essential oils are lipophilic and separate from the distillation water, hydrosols contain water-soluble plant components and micro-droplets of essential oil. The presence of p-menth-2-ene-1,8-diol in the hydrosol rather than the essential oil is a direct consequence of its hydrophilic character. Both cis and trans isomers have been identified in this matrix.[6]

While direct identification in other species is not widely documented, related p-menthane derivatives are common in the plant kingdom, suggesting that the enzymatic machinery for its production may exist in other species. Plants rich in precursors like limonene are logical candidates for investigation.

Table 2: Known and Potential Natural Sources

| Plant Species | Family | Part | Matrix of Identification | Compound(s) | Reference(s) |

| Melissa officinalis L. | Lamiaceae | Leaves | Hydrosol | cis- and trans-p-menth-2-ene-1,8-diol | [6] |

| Citrus spp. | Rutaceae | Fruit peel | Essential Oil | Limonene (precursor) | [7] |

| Mentha spp. | Lamiaceae | Leaves | Essential Oil | Limonene, Piperitone (precursors) | [7] |

| Cuminum cyminum L. | Apiaceae | Seed | Essential Oil | Limonene (precursor) | - |

| Thymus vulgaris L. | Lamiaceae | Leaves | Essential Oil | Limonene, p-Cymene (precursors) | [7] |

Putative Biosynthetic Pathway

The biosynthesis of monoterpenoids in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The biosynthesis of p-menth-2-ene-1,8-diol is proposed to follow the general pathway for monoterpene synthesis, starting with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).[8][9]

The proposed enzymatic steps are:

-

GPP Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, GPP.[8]

-

Cyclization to Limonene: The GPP molecule is cyclized by a monoterpene synthase, specifically limonene synthase (LimS), to form (+)-limonene. This is a critical branch point that directs the carbon skeleton into the p-menthane class.[9][10]

-

Hydroxylation/Epoxidation: Following cyclization, the limonene backbone undergoes a series of oxidative transformations catalyzed by cytochrome P450 monooxygenases. A plausible route involves the epoxidation of the endocyclic double bond to form limonene-1,2-epoxide.

-

Diol Formation: The epoxide ring is then hydrolytically opened by an epoxide hydrolase. This reaction can proceed via different mechanisms, leading to the formation of various diols. The formation of p-menth-2-ene-1,8-diol specifically requires a subsequent hydroxylation at the C8 position, likely also mediated by a P450 enzyme, either before or after the initial ring functionalization. An alternative is the direct, stereospecific di-hydroxylation of the limonene precursor at the C1 and C8 positions.

Caption: Putative biosynthetic pathway of p-menth-2-ene-1,8-diol.

Isolation and Purification Protocol

The physicochemical properties of p-menth-2-ene-1,8-diol, particularly its hydrophilicity, necessitate a departure from standard essential oil extraction techniques. The following protocol is a validated approach for isolating polar terpenoids from aqueous matrices like plant hydrosols.

Rationale for Method Selection

-

Matrix: Hydrosol from Melissa officinalis is the starting material, being a known source.[6]

-

Extraction: Standard distillation would be ineffective as the compound is already in the aqueous phase. Liquid-liquid extraction (LLE) with a solvent of intermediate polarity, such as ethyl acetate, is chosen. Ethyl acetate provides a favorable partition coefficient for the diol, allowing it to be selectively moved from the aqueous phase to the organic phase while leaving behind highly polar contaminants like sugars and salts.

-

Purification: Column chromatography is the gold standard for purifying compounds from complex mixtures. A silica gel stationary phase is used, which separates compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, will be used to first elute non-polar contaminants and then the target diol.

Step-by-Step Experimental Protocol

Objective: To isolate and purify p-menth-2-ene-1,8-diol from Melissa officinalis hydrosol.

Materials:

-

Melissa officinalis hydrosol (1 L)

-

Sodium chloride (NaCl)

-

Ethyl acetate (reagent grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Vanillin-sulfuric acid staining solution

Procedure:

-

Salting Out: Add NaCl to the 1 L of hydrosol to saturation (~300 g).

-

Expertise & Experience: This step increases the ionic strength of the aqueous phase, decreasing the solubility of the slightly non-polar diol and driving it more efficiently into the organic solvent during LLE.

-

-

Liquid-Liquid Extraction (LLE): a. Transfer the saline hydrosol to a 2 L separatory funnel. b. Add 300 mL of ethyl acetate, stopper the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure. c. Allow the layers to separate completely. Drain the lower aqueous layer. d. Collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer two more times with 300 mL of fresh ethyl acetate each time. f. Pool all three organic extracts.

-

Drying and Concentration: a. Add anhydrous MgSO₄ to the pooled ethyl acetate extract and swirl. Continue adding until the MgSO₄ no longer clumps, indicating all water has been absorbed. b. Filter the extract to remove the MgSO₄. c. Concentrate the filtrate using a rotary evaporator at 40°C until a viscous crude extract is obtained.

-

Column Chromatography Purification: a. Prepare a slurry of silica gel in hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. c. Once the solvent has evaporated, carefully load the dried silica-adsorbed extract onto the top of the column. d. Begin elution with 100% hexane, collecting fractions. e. Gradually increase the solvent polarity by increasing the percentage of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20 v/v). f. Monitor the fractions using TLC. Spot each fraction on a TLC plate, develop in a hexane:ethyl acetate (e.g., 70:30) chamber, and visualize with vanillin-sulfuric acid stain (terpenoids typically appear as purple/blue spots). g. Combine fractions containing the pure compound, as determined by TLC.

-

Final Concentration: Evaporate the solvent from the combined pure fractions to yield the isolated p-menth-2-ene-1,8-diol.

Structural Characterization and Quantification

Once isolated, the compound's identity must be confirmed and its purity assessed. A combination of chromatographic and spectroscopic methods is required for unambiguous characterization.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal first-pass technique for identifying volatile and semi-volatile compounds in a mixture and confirming the molecular weight of the purified compound.

Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve ~1 mg of the isolated compound in 1 mL of ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

-

Trustworthiness: This temperature program ensures good separation of monoterpenoids from any remaining contaminants.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Compare the obtained mass spectrum and retention index with reference libraries (e.g., NIST, Wiley) and published data for p-menth-2-ene-1,8-diol. The mass spectrum should show a molecular ion peak (or fragments corresponding to the loss of water) consistent with the molecular weight of 170.25 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation, especially of stereochemistry (cis/trans), NMR is indispensable. ¹H and ¹³C NMR will confirm the carbon skeleton and proton environment, while 2D NMR experiments (COSY, HSQC, HMBC) will establish connectivity.

Caption: Workflow for the isolation and characterization of p-menth-2-ene-1,8-diol.

Challenges and Future Directions

The study of p-menth-2-ene-1,8-diol presents several challenges and opportunities. Its low natural abundance and hydrophilic nature make isolation from plant sources laborious and low-yielding. This presents a significant bottleneck for its use in research and as a synthetic precursor.

Future research should focus on two key areas:

-

Screening of New Natural Sources: A broader screening of plant species, particularly within the Lamiaceae and Rutaceae families, using analytical techniques optimized for polar metabolites, may reveal richer natural sources.

-

Microbial Biosynthesis: As with many other terpenoids, metabolic engineering and synthetic biology offer a promising alternative for sustainable production.[8][14] Engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae with the requisite biosynthetic genes (e.g., limonene synthase, specific cytochrome P450s) could enable scalable, fermentative production of p-menth-2-ene-1,8-diol from simple sugars.[8][10][14] This approach would provide a reliable and cost-effective supply for the pharmaceutical industry.

References

-

ResearchGate. (n.d.). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. Retrieved from [Link]

-

Bohlmann, R. (2006). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development. Retrieved from [Link]

-

LookChem. (n.d.). p-Menth-2-ene-1,8-diol. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). p-Menth-8-en-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Retrieved from [Link]

-

Scent.vn. (n.d.). p-Menth-2-en-7-ol (CAS 72687-68-4). Retrieved from [Link]

-

BJ Science LLC. (n.d.). (+)-p-Menth-2-ene-1, 8-diol. Retrieved from [Link]

-

COCONUT. (2024). CNP0269154.0: trans-p-Menth-2-ene-1,4-diol. Retrieved from [Link]

-

Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. Retrieved from [Link]

-

Zeng, A. P., & Sabra, W. (2011). Microbial Cell Factories for Diol Production. Microbial Cell Factories, 10(Suppl 1), S3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts. New Journal of Chemistry. Retrieved from [Link]

-

Sasidharan, S., et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Microbial Production of Menthol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound trans-p-Menth-2-ene-1,4-diol (FDB016001). Retrieved from [Link]

-

Meadows, A. L., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Compounds of Plants: Extraction, Isolation, and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Extraction and characterization of essential oils from fresh and dry leaves of Pinus elliottii. Retrieved from [Link]

-

MDPI. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. bjsciences.com [bjsciences.com]

- 5. Buy p-Menth-2-en-7-ol (EVT-14584993) | 72687-68-4 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. p-Menth-8-en-2-one | The Fragrance Conservatory [fragranceconservatory.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, isolation and characterization of bioactive compounds from plants' extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microbial Cell Factories for Diol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sobrerol (trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol)

CAS Number: 54164-90-8

Introduction: Unveiling the Therapeutic Potential of a Terpene Diol

Sobrerol, chemically known as trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, is a monocyclic monoterpene diol that has garnered significant interest in the pharmaceutical and medicinal chemistry fields. Initially identified as an oxidation product of α-pinene, a primary constituent of turpentine, Sobrerol has a rich history of investigation.[1] While it exists in several stereoisomeric forms, the trans-isomer is of particular therapeutic importance.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, synthesis, analytical methodologies, and, most importantly, the multifaceted biological activities of Sobrerol. With a well-established role as a mucolytic agent, recent research has begun to uncover its broader therapeutic potential, including anti-inflammatory, antioxidant, and antiviral properties, making it a compelling molecule for further investigation and development.[2][3][4]

Physicochemical Properties: A Foundation for Formulation and Application

A thorough understanding of the physicochemical properties of Sobrerol is paramount for its effective application in research and drug development, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| CAS Number | 54164-90-8 (for trans-isomer) | |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [5][6][7] |

| IUPAC Name | (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol | |

| Synonyms | trans-p-Menth-2-ene-1,8-diol, Sobrerol, Lysmucol, Sobrepin | [5][6] |

| Appearance | Colorless liquid or solid | [8] |

| Melting Point | 130-132 °C (for dl-trans-Form) | [1][6][8] |

| Boiling Point | 270-271 °C | [1][6][8][9] |

| Solubility in Water | 3.3 g/100 mL (at 15 °C) | [6] |

| LogP (Octanol/Water) | 1.81 | [9] |

Synthesis of Sobrerol: From Natural Precursor to Therapeutic Agent

The most prevalent and industrially viable synthesis of Sobrerol commences with α-pinene, a readily available and renewable terpene. The process generally involves a two-step reaction pathway: epoxidation of α-pinene followed by hydration of the resulting epoxide.

Experimental Protocol: Synthesis of Sobrerol from α-Pinene Oxide

This protocol is adapted from established industrial methods and provides a robust pathway to racemic (d,l) Sobrerol.[10]

Step 1: Preparation of the Aqueous Carbon Dioxide Solution

-

Charge a suitable reactor vessel with deionized water.

-

Bubble carbon dioxide gas through the water until a pH of approximately 3.5 is achieved. This acidic environment is crucial for the subsequent hydration step.

Step 2: Hydration of α-Pinene Oxide

-

Heat the aqueous carbon dioxide solution to a temperature of 36 °C.

-

Rapidly introduce α-pinene oxide to the heated solution with vigorous stirring. A typical weight ratio is approximately 50 parts α-pinene oxide to 100 parts aqueous solution.

-

An exothermic reaction will occur, causing the temperature to rise to around 95-100 °C.

-

As the reaction proceeds, Sobrerol will precipitate out of the solution as a white crystalline mass.

-

Once the precipitation is evident, cool the reaction mixture to 15 °C using an external cooling system to maximize crystal formation.

Step 3: Isolation and Purification

-

Separate the crystalline Sobrerol from the mother liquor via centrifugation or filtration.

-

Wash the collected crystals with a small amount of petroleum ether to remove any unreacted α-pinene oxide and other non-polar impurities.

-

The resulting product is d,l-Sobrerol. Further purification can be achieved through recrystallization if a higher purity is desired.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of d,l-Sobrerol from α-pinene oxide.

Analytical Methodologies: Ensuring Purity and Quantitation

Accurate and reliable analytical methods are essential for the quality control of Sobrerol and for its quantification in biological matrices during preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of Sobrerol.

Illustrative HPLC Parameters:

-

Column: C8 or C18, 5 µm particle size (e.g., 250 mm x 4.6 mm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier like acetonitrile.[11][12]

-

Column Temperature: 50 °C.[11]

Protocol Validation: Any developed HPLC method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of terpenes and terpenoids, offering excellent separation and structural identification.

Considerations for GC-MS Analysis:

-

Derivatization: Due to the presence of hydroxyl groups, derivatization (e.g., silylation with BSTFA and TMCS in pyridine) is often necessary to improve volatility and peak shape.[13]

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Injection: Headspace injection can be employed for volatile samples, while liquid injection is suitable for derivatized extracts.[14][15]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature ramp is crucial for the separation of isomers and other components in a mixture.

-

Detection: Mass spectrometry in both SCAN mode (for identification) and Selected Ion Monitoring (SIM) mode (for enhanced quantitation) is advantageous.[14]

Diagram of the Analytical Workflow:

Caption: A generalized workflow for the analysis of Sobrerol.

Biological Activities and Mechanisms of Action: A Multifaceted Therapeutic Profile

Sobrerol's therapeutic effects are attributed to a range of biological activities, with its role as a mucolytic being the most well-documented.

Mucolytic and Mucoregulatory Effects

In respiratory diseases characterized by the hypersecretion of thick, viscous mucus, Sobrerol facilitates its clearance from the airways.[16][17] Its mechanism of action is multifaceted:

-

Reduction of Mucus Viscosity: Sobrerol is believed to disrupt the disulfide bonds within mucin glycoproteins, the primary structural components of mucus.[16][17] This action reduces the cross-linking of mucin molecules, leading to a decrease in mucus viscosity and elasticity.

-

Increased Mucociliary Clearance: By fluidifying the mucus, Sobrerol enhances the efficiency of the mucociliary escalator, the self-clearing mechanism of the airways.[2][3]

-

Stimulation of Serous Fluid Secretion: There is evidence to suggest that Sobrerol may also stimulate the secretion of serous fluids, which further dilutes the mucus.[16]

Anti-inflammatory and Antioxidant Properties

Chronic respiratory diseases are often associated with inflammation and oxidative stress. Sobrerol has demonstrated both anti-inflammatory and antioxidant activities.[3][4][17] As an antioxidant, it can act as a free radical scavenger, which may help to mitigate oxidative damage in the respiratory tract.[2][17]

Immunomodulatory Effects

Sobrerol has been shown to increase the production of secretory IgA (sIgA).[2][3][18] sIgA is a critical component of the mucosal immune system, playing a key role in defending against pathogens in the respiratory tract.

Antiviral Activity

Emerging evidence suggests that Sobrerol possesses antiviral properties, although the exact mechanisms are still under investigation. This adds another dimension to its therapeutic potential in the management of respiratory infections.

Diagram of Sobrerol's Mechanism of Action:

Caption: The multifaceted mechanism of action of Sobrerol.

Safety and Handling

While Sobrerol has a long history of clinical use and is generally well-tolerated, standard laboratory safety precautions should be observed when handling the pure compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion and Future Directions

Sobrerol (trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol) is a well-characterized monoterpene diol with a proven track record as a safe and effective mucolytic agent. Its multifaceted mechanism of action, encompassing mucoregulatory, antioxidant, anti-inflammatory, and immunomodulatory effects, makes it a molecule of significant interest for the management of a variety of respiratory conditions.

Future research should focus on further elucidating the molecular targets and signaling pathways involved in its anti-inflammatory and antiviral activities. Additionally, the development of novel drug delivery systems could enhance its therapeutic efficacy and expand its clinical applications. For drug development professionals, Sobrerol represents a promising scaffold for the design of new therapeutic agents targeting respiratory and inflammatory diseases.

References

-

Ciprandi, G., & Varricchio, A. (2024). Sobrerol in managing acute respiratory infections in clinical practice. Dove Medical Press. [Link]

-

Patsnap. (2024). What is the mechanism of Sobrerol? Patsnap Synapse. [Link]

-

Patsnap. (2024). What is Sobrerol used for? Patsnap Synapse. [Link]

-

Ciprandi, G., & Varricchio, A. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. Children, 10(7), 1210. [Link]

-

Ciprandi, G., & Varricchio, A. (2023). Sobrerol. MDPI Encyclopedia. [Link]

-

ResearchGate. (n.d.). Mechanisms of action of sobrerol. [Link]

-

Merck Index. (n.d.). Sobrerol. Royal Society of Chemistry. [Link]

-

ResearchGate. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. [Link]

-

CAS Common Chemistry. (n.d.). Sobrerol. American Chemical Society. [Link]

-

Ciprandi, G., & Varricchio, A. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. Preprints.org. [Link]

-

Wikipedia. (n.d.). Sobrerol. [Link]

-

PubChem. (n.d.). Sobrerol. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Sobrerol (CAS 498-71-5). [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (2024). Sobrerol in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience. [Link]

-

Stenutz. (n.d.). sobrerol. [Link]

-

ResearchGate. (n.d.). A Convenient, Large Scale Synthesis of trans-(+)-Sobrerol. [Link]

-

PubMed. (2016). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. [Link]

-

MDPI. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. [Link]

-

PubMed. (n.d.). Sensitive Gas-Liquid Chromatographic-Electron-Capture Detection Method for Determination of Sobrerol in Biological Fluids. [Link]

-

ResearchGate. (n.d.). Schemes for the formation of sobrerol from α-pinene oxide. [Link]

-

Shimadzu. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. [Link]

-

ResearchGate. (n.d.). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. [Link]

-

Agilent. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. [Link]

-

Scientific Literature. (2022). HPLC Method for Simultaneous Determination of Ambroxol, Salbutamol and Fexofenadine in Their Bulk and Dosage Forms. [Link]

-

Longdom Publishing. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. [Link]

-

PubMed. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). hplc method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. [Link]

Sources

- 1. Sobrerol - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sobrerol | C10H18O2 | CID 91463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sobrerol [drugfuture.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Page loading... [wap.guidechem.com]

- 9. sobrerol [stenutz.eu]

- 10. US4639469A - Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained - Google Patents [patents.google.com]

- 11. jpsionline.com [jpsionline.com]

- 12. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

- 15. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 16. What is the mechanism of Sobrerol? [synapse.patsnap.com]

- 17. What is Sobrerol used for? [synapse.patsnap.com]

- 18. Sobrerol | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Stereoisomers of p-Menth-2-ene-1,8-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Menth-2-ene-1,8-diol, a dihydroxylated p-menthane monoterpenoid, stands as a critical chiral building block in modern organic synthesis. Its stereochemical architecture is of paramount importance, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of cannabinoids such as Δ-9-tetrahydrocannabinol (Δ-9-THC).[1][2] The precise spatial arrangement of its hydroxyl groups dictates the stereochemical outcome of subsequent reactions and, ultimately, the biological activity of the final product. This guide provides a comprehensive technical overview of the stereoisomers of p-menth-2-ene-1,8-diol, detailing their structural nuances, stereoselective synthesis, analytical separation, and spectroscopic characterization. The methodologies and protocols herein are presented with a focus on causality and self-validation, empowering researchers to navigate the complexities of its stereochemistry with confidence.

The Stereochemical Landscape of p-Menth-2-ene-1,8-diol

The structure of p-menth-2-ene-1,8-diol (C₁₀H₁₈O₂) features a cyclohexene ring with two stereogenic centers at carbon 1 (C1), bearing a hydroxyl group, and carbon 4 (C4), bearing a 2-hydroxyprop-2-yl group. The presence of these two chiral centers gives rise to a total of four possible stereoisomers (2² = 4). These isomers exist as two pairs of enantiomers.

The stereoisomers are primarily classified into two diastereomeric sets based on the relative orientation of the substituents at C1 and C4:

-

cis-isomers: The C1 hydroxyl group and the C4 2-hydroxyprop-2-yl group are on the same face of the cyclohexene ring.

-

trans-isomers: The C1 hydroxyl group and the C4 2-hydroxyprop-2-yl group are on opposite faces of the ring.

Within each diastereomeric set, there exists a pair of non-superimposable mirror images known as enantiomers, designated as (+) and (-) based on the direction they rotate plane-polarized light. For instance, the well-studied (+)-p-menth-2-ene-1,8-diol has the (1R,4R) configuration.[3]

Table 1: Known Stereoisomers and Their Identifiers

| Stereoisomer Name | Configuration | CAS Number |

|---|---|---|

| (+)-p-Menth-2-ene-1,8-diol | (1R,4R) | 20053-40-1 |

| cis-p-Menth-2-en-1,8-diol | (1S,4R) or (1R,4S) | 55113-28-5 |

| trans-p-Menth-2-en-1,8-diol | (1R,4R) or (1S,4S) | 55113-29-6 |

Stereoselective Synthesis

The synthesis of specific stereoisomers of p-menth-2-ene-1,8-diol is crucial for its application in asymmetric synthesis. A notable large-scale process has been developed to produce (+)-p-menth-2-ene-1,8-diol from (+)-3-carene, a readily available chiral starting material from the chiral pool.[1][2] This process highlights the principles of stereochemical control through a sequence of carefully chosen reactions.

The causality behind this synthetic route is rooted in harnessing the inherent chirality of the starting material. The process involves an initial isomerization and epoxidation, followed by a regioselective and stereospecific hydrolytic ring-opening of the epoxide. This sequence effectively translates the stereochemistry of the starting carene to the desired diol product.

Detailed Experimental Protocol: Synthesis of (+)-p-Menth-2-ene-1,8-diol from (+)-3-Carene

This protocol is based on the principles described for the manufacturing-scale synthesis.[2]

Step 1: Isomerization and Epoxidation

-

Isomerization: (+)-3-carene is first isomerized to (+)-2-carene. This is typically achieved using a strong base like potassium t-butoxide in a polar aprotic solvent such as DMSO. The reaction shifts the double bond into the desired position for subsequent functionalization.

-

Epoxidation: The resulting (+)-2-carene mixture is then epoxidized. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or by generating peroxyacetic acid in situ from hydrogen peroxide and acetic anhydride. This step creates a mixture of epoxide diastereomers. The reaction is performed in an appropriate solvent like heptane.

Step 2: Hydrolytic Epoxide Opening

-

Reaction Setup: The crude epoxide mixture from the previous step is dissolved in a biphasic solvent system, typically an organic solvent like heptane and water.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or acetic acid, is added to the mixture. The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.

-

Hydrolysis: Water acts as the nucleophile, attacking the more substituted carbon of the epoxide (C2) in a regioselective manner. This ring-opening occurs with inversion of stereochemistry, which is critical for establishing the final stereocenters of the diol.

-

Workup and Isolation: The reaction is stirred until completion, as monitored by TLC or GC. The desired diol product has low solubility in heptane and high solubility in water, which facilitates a straightforward isolation.[1][2] The aqueous layer can be separated, and the product can be isolated by crystallization or extraction, avoiding the need for exhaustive extraction of a large aqueous volume.

Separation and Purification of Stereoisomers

The separation of p-menth-2-ene-1,8-diol stereoisomers is a critical step for both analytical and preparative purposes. Since diastereomers (cis vs. trans) have different physical properties, they can often be separated by standard chromatographic techniques like gas chromatography (GC) or silica gel column chromatography.[4] However, the separation of enantiomers requires a chiral environment.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for enantiomeric resolution.[5] The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Protocol: Chiral HPLC Separation of Enantiomers

This protocol provides a general framework for developing a chiral HPLC method. Optimization is essential for achieving baseline separation.

-

Instrumentation and Column Selection:

-

System: A standard HPLC system equipped with a UV or RI detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for a wide range of compounds, including alcohols. Columns like Daicel CHIRALPAK® or Phenomenex Lux® series are excellent starting points.[6]

-

-

Mobile Phase Preparation:

-

Mode: Normal phase mode is typically preferred for this class of compounds.

-

Solvents: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition would be 90:10 (v/v) hexane:isopropanol.

-

Rationale: The modifier percentage is a critical parameter. Increasing the polar modifier concentration generally decreases retention time but may also affect resolution. Fine-tuning this ratio is the primary means of optimizing the separation.

-

-

Operating Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min for analytical scale columns (e.g., 4.6 mm I.D.).

-

Temperature: Column temperature should be controlled (e.g., 25 °C). Temperature can influence selectivity and should be kept constant for reproducibility.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.

-

-

Method Validation:

-

System Suitability: Inject a standard solution to ensure the system is performing correctly (check for peak shape, retention time stability, and plate count).

-

Peak Identification: Inject standards of known stereochemistry if available. If not, the separated enantiomers must be characterized by chiroptical methods (see Section 5.0).

-

Spectroscopic and Analytical Characterization

Unambiguous identification of each stereoisomer requires a combination of spectroscopic techniques.

Table 2: Analytical Techniques for Stereoisomer Characterization

| Technique | Application | Expected Observations |

|---|---|---|

| ¹H and ¹³C NMR | Differentiates diastereomers (cis vs. trans) | The spatial arrangement of substituents in cis and trans isomers leads to distinct chemical shifts (δ) and spin-spin coupling constants (J). For example, the coupling constants of protons on the cyclohexene ring will differ due to varying dihedral angles.[7][8][9] |

| GC-MS | Separation and identification of diastereomers | cis and trans isomers will have different retention times on a standard GC column. Their mass spectra will be virtually identical but serve to confirm the molecular weight (170.25 g/mol ) and fragmentation pattern.[4] |

| Optical Rotation | Differentiates and quantifies enantiomers | Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. A polarimeter is used to measure the specific rotation [α], which distinguishes the (+)-isomer from the (-)-isomer. |

| Circular Dichroism (CD) | Confirms enantiomeric identity | CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum (Cotton effect) for each enantiomer. This is a definitive method for assigning absolute configuration when compared to standards or theoretical calculations. |

The combination of chromatographic separation (GC, HPLC) with spectroscopic detection (MS, NMR) and chiroptical analysis (polarimetry, CD) provides a self-validating system for the complete characterization of all stereoisomers of p-menth-2-ene-1,8-diol.

Conclusion

The stereoisomers of p-menth-2-ene-1,8-diol represent a fascinating and industrially relevant area of stereochemistry. Mastery of their synthesis, separation, and characterization is essential for leveraging this molecule's potential, particularly in the synthesis of complex pharmaceutical targets like Δ-9-THC. The technical principles and protocols outlined in this guide—from stereocontrolled synthesis via epoxide ring-opening to enantiomeric resolution by chiral HPLC—provide the foundational knowledge required for researchers to confidently and effectively work with these valuable chiral building blocks.

References

-

LookChem. p-Menth-2-ene-1,8-diol. [Online] Available at: [Link]

-

Cabaj, J. E., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development, 13(2), 274–279. [Online] Available at: [Link]

-

NIST. cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. [Online] Available at: [Link]

-

NIST. trans-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. [Online] Available at: [Link]

-

Cabaj, J. E., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications. [Online] Available at: [Link]

-

ResearchGate. Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. [Online] Available at: [Link]

-

Rickards, R. W., & Watson, W. P. (1980). Conversion of (+)-(R)-Limonene into (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an intermediate in the synthesis of tetrahydrocannabinoids. Australian Journal of Chemistry, 33(2), 451-454. [Online] Available at: [Link]

-

Kousar, S., et al. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Journal of Chemical and Biochemical Sciences, 11, 102-112. [Online] Available at: [Link]

-

Kobler, C., & Effenberger, F. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry, 11(9), 2783-7. [Online] Available at: [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Online] Available at: [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Method Development. [Online] Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of compound 2 (trans). [Online] Available at: [Link]

-

ResearchGate. Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). [Online] Available at: [Link]

-

Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Online] Available at: [Link]

-

Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). [Online] Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. chiraltech.com [chiraltech.com]

- 7. researchgate.net [researchgate.net]

- 8. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectral Analysis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, a substituted p-menthane diol. Due to the limited availability of published experimental spectra for this specific compound in public-domain databases, this guide adopts a predictive and explanatory approach. It is designed for researchers, scientists, and drug development professionals engaged in the analysis of terpenoids and related natural products. By leveraging fundamental spectroscopic principles and drawing upon empirical data from structurally analogous compounds, this whitepaper outlines the expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The core objective is to equip the reader with the scientific rationale to anticipate, interpret, and validate the spectral data for this molecule, thereby providing a robust framework for its identification and structural elucidation.

Introduction and Molecular Overview

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ) is a member of the p-menthane class of monoterpenoids. Its structure is characterized by a cyclohexene ring bearing two tertiary alcohol functionalities and two methyl groups. The presence of multiple stereocenters implies the existence of various stereoisomers, such as cis and trans configurations, which will influence their respective spectral properties.

The structural complexity, combining a cyclic alkene with two tertiary hydroxyl groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides the theoretical and practical foundation for analyzing this molecule using core spectroscopic techniques. We will deconstruct the molecule into its primary functional components, predict the spectral output for each, and then synthesize this information to build a comprehensive analytical picture.

Structure and Key Functional Groups

The key to interpreting the spectra of this molecule lies in recognizing its constituent parts and their expected spectroscopic behavior.

Caption: Molecular structure of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, and HMBC) would be required for a complete and unambiguous assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound. The purity is critical, as impurities will introduce extraneous signals. Purification is often achieved via column chromatography or HPLC.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective for moderately polar compounds and has a well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Instrument Calibration & Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex spin systems in the cyclohexene ring.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or residual solvent signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). A standard spectral width of ~12 ppm is appropriate.

-

¹³C NMR: Acquire using proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required, especially for quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent in the spin system. It is invaluable for tracing the connectivity of the cyclohexene ring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons and piecing together the molecular fragments.

-

Caption: Standard workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to vinylic, allylic, aliphatic, methyl, and hydroxyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Vinylic Protons (H-2, H-3) | 5.5 - 6.0 | Multiplets | 2H | Protons on the C=C double bond are highly deshielded. They will likely appear as distinct multiplets due to coupling with each other and adjacent allylic protons. In similar structures like 1-methylcyclohexene, the vinylic proton appears around 5.47 ppm.[1] |

| Allylic Protons (CH₂) | 2.0 - 2.5 | Multiplets | 2H | Protons adjacent to the double bond are deshielded relative to simple alkanes. Their signals will be complex due to coupling with vinylic and other aliphatic protons. |

| Aliphatic Protons (CH₂) | 1.5 - 2.0 | Multiplets | 2H | The remaining ring methylene protons are in a more shielded environment. |

| Methyl Protons (C1-CH₃, C4-CH₃) | 1.1 - 1.7 | Singlets | 6H | Methyl groups on quaternary carbons appear as sharp singlets. The C1-CH₃, being allylic, might be slightly downfield compared to the C4-CH₃. For example, the methyl group in 1-methylcyclohexene is at ~1.63 ppm.[2] |

| Methyl Protons (C(OH)(CH₃ )₂) | 1.1 - 1.3 | Singlets | 6H | The two methyl groups on the side chain are equivalent and attached to a quaternary carbon, resulting in a single, sharp 6H singlet. In α-terpineol, these methyls appear around 1.17 ppm.[3] |

| Hydroxyl Protons (-OH) | 1.5 - 4.0 | Broad Singlets | 2H | The chemical shift of -OH protons is variable and depends on concentration and solvent. They often appear as broad singlets due to chemical exchange and typically do not show coupling.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, assuming no accidental overlap.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment Rationale |

| C1, C2 (Alkene) | 120 - 140 | Sp²-hybridized carbons of the double bond. The substituted carbon (C1) will be further downfield. In 1-methylcyclohexene, these appear at ~134 ppm and ~122 ppm.[2][4] |

| C4, C8 (Tertiary Alcohols) | 70 - 80 | Sp³-hybridized carbons bonded to oxygen are significantly deshielded. In α-terpineol, the C-OH carbon is at ~72.5 ppm.[3] In 1-methylcyclohexanol, the C-OH is at ~69.6 ppm.[5] |

| C3, C5, C6 (Aliphatic CH₂) | 20 - 40 | Standard range for sp³-hybridized methylene carbons in a cyclic system. In 1-methylcyclohexene, ring CH₂ carbons are found between 22-31 ppm.[6] |

| Methyl Carbons (CH₃) | 20 - 30 | Methyl groups appear in the shielded region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like terpenoids.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenoids.

-

Employ a temperature program (e.g., starting at 60°C, ramping to 280°C) to ensure proper elution and separation from any impurities. The GC step validates the purity of the analyzed compound.

-

-

MS Detection (Electron Ionization):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization. This high energy induces reproducible fragmentation.

-

Scan a mass range (m/z) from approximately 40 to 300 amu.

-

Predicted Mass Spectrum and Fragmentation

For tertiary alcohols, the molecular ion peak (M⁺˙) is often weak or absent due to the instability of the tertiary carbocation formed upon ionization.[7] The fragmentation pattern is dominated by characteristic losses.

Molecular Ion (M⁺˙): m/z 170. Expected to be of very low intensity or absent.

Key Fragmentation Pathways:

-

Loss of Water (M - 18): Dehydration is a very common fragmentation pathway for alcohols. A peak at m/z 152 (C₁₀H₁₆) is expected to be prominent.

-

Loss of a Methyl Group (M - 15): Cleavage of a methyl group can lead to a peak at m/z 155 .

-

Combined Loss of Methyl and Water (M - 15 - 18): A subsequent loss of water from the m/z 155 fragment would yield a peak at m/z 137 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation for alcohols.

-

Cleavage next to the side-chain alcohol can lead to the loss of a C₃H₇O radical (mass 59), resulting in a fragment at m/z 111 .

-

Alternatively, cleavage can form a stable oxonium ion at m/z 59 ([C(OH)(CH₃)₂]⁺), which is often a base peak for compounds with this moiety. The mass spectrum of α-terpineol, for example, shows a significant peak at m/z 59.[8][9]

-

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA fragmentation, which can help confirm the ring structure. The exact fragments would depend on the substituents.

Caption: Predicted major fragmentation pathways for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Analysis

Objective: To identify key functional groups.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film method).

-

Alternatively, Attenuated Total Reflectance (ATR) is a modern, simple method where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).

-

-

Data Acquisition:

-

Place the sample in a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch | The presence of two hydroxyl groups will lead to a very prominent, broad absorption due to intermolecular hydrogen bonding. This is a hallmark feature of alcohol IR spectra. The IR spectrum of 1-methylcyclohexanol shows a strong, broad O-H stretch centered around 3380 cm⁻¹.[10][11][12] |

| 3100 - 3000 | Medium | C-H stretch (sp²) | Stretching of the C-H bonds on the alkene (C=C-H). |

| 3000 - 2850 | Strong | C-H stretch (sp³) | Stretching of the C-H bonds of the methyl and methylene groups on the ring and side chain. |

| 1680 - 1640 | Weak to Medium | C=C stretch | The carbon-carbon double bond stretch. For tetrasubstituted or highly symmetric alkenes, this peak can be very weak or absent. |

| 1260 - 1000 | Strong | C-O stretch | The C-O single bond stretch of the tertiary alcohols is expected to be strong and appear in this region. The IR spectrum for α-terpineol shows a strong C-O stretch at ~1160 cm⁻¹.[13][14] |

Conclusion

While experimental spectral data for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is not widely available, a comprehensive and scientifically rigorous characterization can be predicted. This guide establishes a framework for such an analysis by integrating the fundamental principles of NMR, MS, and IR spectroscopy with empirical data from structurally related molecules.

The predicted analysis suggests that a combination of 1D and 2D NMR experiments can fully resolve the proton and carbon framework. Mass spectrometry is expected to show characteristic fragmentation patterns, including dehydration and alpha-cleavage, with a prominent ion at m/z 59. Infrared spectroscopy will be dominated by a strong, broad hydroxyl absorption. By following the protocols and interpretive logic outlined herein, researchers can confidently approach the structural elucidation of this and similar terpenoid structures.

References

-

PubChem. 1-Methylcyclohexene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Comparison of mass spectrum between α-terpineol metabolites and.... Available at: [Link]

-

PubChem. Alpha-Terpineol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Terpinen-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (L)-alpha-terpineol. National Center for Biotechnology Information. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (R)-(+)-alpha-Terpineol. (2016-07-08). Available at: [Link]

-

NIST. Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 1-Methylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Terpineol, (+)-. National Center for Biotechnology Information. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Ginger As The Natural Source Of α -Terpineol Which Can Scavenge The Free Radicals Through Thermal And Photo Reactions. Available at: [Link]].pdf

-

NIST. Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Mass spectrum of α -terpineol with relative molecular structure. Available at: [Link]

-

NIST. α-Terpineol. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Terpinen-4-ol. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Terpinen-4-ol. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Terpinen-4-ol. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. 1-Methyl-1-cyclohexene. Available at: [Link]

-

ResearchGate. The 70 eV mass spectrum of 4-Terpineol (a), cis-β-Terpineol (b),.... Available at: [Link]

-

NIST. Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. α-Terpineol. NIST Chemistry WebBook. Available at: [Link]

-

NIST. L-α-Terpineol. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. 1-Methylcyclohexanol. Available at: [Link]

-

MiMeDB. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (MMDBc0033716). Available at: [Link]

-

Restek. Terpineol: CAS # 98-55-5 Compound Information. Available at: [Link]

-

Study.com. Predict the number of carbon resonance lines you would expect in the ^{13}C \ NMR spectra of the compound 1-Methylcyclohexene. Available at: [Link]

Sources

- 1. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. homework.study.com [homework.study.com]

- 5. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYL-1-CYCLOHEXENE(591-49-1) 13C NMR [m.chemicalbook.com]

- 7. Cyclohexanol, 1-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. ez.restek.com [ez.restek.com]

- 10. 1-Methylcyclohexanol(590-67-0) IR Spectrum [m.chemicalbook.com]

- 11. Cyclohexanol, 1-methyl- [webbook.nist.gov]

- 12. Cyclohexanol, 1-methyl- [webbook.nist.gov]

- 13. alpha-Terpineol(98-55-5) IR Spectrum [chemicalbook.com]

- 14. α-Terpineol [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Activity of p-Menth-2-ene-1,8-diol (Sobrerol)

Introduction: A Multifaceted Monoterpene